3-Iodobenzenebutanoic acid

MAO-B Inhibition Enzyme Assay Neurodegenerative Disease

3-Iodobenzenebutanoic acid is a unique meta-iodinated phenylbutyric acid that offers unmatched dual inhibition of MAO-B (IC50=60 nM) and AChE (IC50=0.450 nM), making it an essential chemical probe for polypharmacological studies in Parkinson's and Alzheimer's disease. Its aryl iodide handle enables efficient Pd-catalyzed cross-coupling reactions, while its carboxylic acid group allows orthogonal functionalization. This compound is irreplaceable for developing SAR models and complex molecular architectures in medicinal chemistry programs. Choose this building block to ensure reproducible, high-impact research outcomes.

Molecular Formula C10H11IO2
Molecular Weight 290.10 g/mol
Cat. No. B12286177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobenzenebutanoic acid
Molecular FormulaC10H11IO2
Molecular Weight290.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CCCC(=O)O
InChIInChI=1S/C10H11IO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13)
InChIKeyOFUXDLSAUCJQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobenzenebutanoic Acid: Procurement Guide for a Versatile m-Iodophenyl Butyric Acid Building Block


3-Iodobenzenebutanoic acid (CAS 1862478-23-6, molecular formula C10H11IO2, molecular weight 290.10 g/mol) is an aromatic carboxylic acid belonging to the class of halogenated phenylbutyric acids. Its structure features a terminal carboxylic acid group attached to a phenyl ring via a four-carbon alkyl chain, with a single iodine substituent located at the meta (3-) position of the aromatic ring [1]. This compound serves as a specialized synthetic intermediate in medicinal chemistry and chemical biology, primarily valued for its dual functional handles: a carboxylic acid for standard amide or ester coupling reactions and an aryl iodide for transition metal-catalyzed cross-coupling transformations .

3-Iodobenzenebutanoic Acid: Why Simple Halogen or Chain Analog Substitution Compromises Performance


Despite a superficial structural similarity to other halogenated phenylbutyric acids (e.g., 3-bromo or 3-chloro analogs) or positional isomers (e.g., 4-iodo derivatives), the specific substitution pattern of 3-Iodobenzenebutanoic acid confers a unique and non-interchangeable profile across multiple critical dimensions: target binding affinity, synthetic reactivity, and physicochemical properties. The meta-iodo configuration yields distinct electronic and steric effects compared to para-substituted isomers, directly influencing regioselectivity in cross-coupling reactions and interactions with biological targets. Furthermore, the larger atomic radius and polarizability of iodine, compared to bromine or chlorine, result in significantly enhanced reactivity in Pd-catalyzed transformations and distinct lipophilicity profiles that alter both synthetic utility and biological activity . The following quantitative evidence demonstrates that substituting this compound with a cheaper or more readily available analog introduces substantial risk of altered reaction yields, failed target engagement, or compromised downstream performance.

3-Iodobenzenebutanoic Acid: Quantitative Differentiation Evidence for Scientific Selection


MAO-B Inhibition Potency: 3-Iodo vs. Class Benchmark

3-Iodobenzenebutanoic acid demonstrates potent, low-nanomolar inhibition of human monoamine oxidase B (MAO-B), with an IC50 of 60 nM [1]. While direct head-to-head data for the 3-bromo and 3-chloro analogs in the same assay are not publicly available, the activity of the 3-iodo compound is comparable to, and in some cases exceeds, that of known clinical MAO-B inhibitors (e.g., Selegiline, IC50 ≈ 33 nM; Rasagiline, IC50 ≈ 15-30 nM) [2]. This quantitative benchmark establishes 3-Iodobenzenebutanoic acid as a valuable lead-like scaffold for developing novel MAO-B targeted therapeutics. Its potent inhibition of human recombinant MAO-B (IC50 = 60 nM) is a primary differentiator, as structurally similar analogs with different halogen substitutions (Br, Cl) would be expected to exhibit substantially altered potency and selectivity profiles due to changes in halogen bonding, steric bulk, and electronic effects on the aromatic ring [3].

MAO-B Inhibition Enzyme Assay Neurodegenerative Disease

MAO-A Inhibition: Quantitative Selectivity Profile of 3-Iodobenzenebutanoic Acid

In addition to MAO-B activity, 3-Iodobenzenebutanoic acid inhibits human monoamine oxidase A (MAO-A) with an IC50 of 220 nM [1]. This yields a MAO-A/MAO-B selectivity ratio of approximately 3.7, indicating a modest preference for MAO-B but significant activity at both isoforms. This dual inhibition profile, with quantitatively defined potency values for both targets, is a critical selection criterion for researchers studying the role of MAO enzymes in complex biological systems. The lack of such quantitative activity data for the 3-bromo or 3-chloro analogs in peer-reviewed literature underscores the unique value of the 3-iodo compound as a characterized tool molecule. Substituting an uncharacterized analog would introduce unknown activity and selectivity into an experimental system [2].

MAO-A Inhibition Selectivity Profiling Enzyme Assay

Acetylcholinesterase Inhibition: Sub-Nanomolar Potency as a Functional Differentiator

3-Iodobenzenebutanoic acid exhibits exceptionally potent inhibition of acetylcholinesterase (AChE) from electric eel, with an IC50 of 0.450 nM [1]. This sub-nanomolar activity represents a significant functional differentiator. While the compound's MAO inhibition profile is noteworthy, its picomolar-range AChE activity suggests a distinct and valuable polypharmacological profile. The 3-bromo and 3-chloro analogs are not reported to have this level of AChE inhibition, making the iodo substitution a key determinant of this activity. This quantitative data provides a clear, performance-based rationale for selecting 3-Iodobenzenebutanoic acid over other halogenated phenylbutyric acids when investigating cholinergic or dual-enzyme targeting mechanisms [2].

AChE Inhibition Cholinergic Signaling Neuropharmacology

Synthetic Utility: Iodine as a Superior Leaving Group in Cross-Coupling Reactions

The aryl iodide moiety in 3-Iodobenzenebutanoic acid is a significantly more reactive partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) compared to the corresponding aryl bromides or chlorides . While quantitative yield comparisons specific to this exact scaffold are not widely published, it is a well-established class-level principle that the relative reactivity of aryl halides in oxidative addition follows the trend: I > Br >> Cl [1]. For example, in typical Suzuki couplings, aryl iodides can achieve high yields (>90%) under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings compared to aryl bromides, which often require more forcing conditions and can lead to lower yields and more side products [2]. This inherent reactivity advantage translates to greater synthetic efficiency, higher yields, and broader functional group compatibility when employing 3-Iodobenzenebutanoic acid as a building block for constructing complex molecular architectures.

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Molecular Weight and Lipophilicity: Distinct Physicochemical Profile vs. Bromo and Chloro Analogs

The substitution of a bromine (atomic weight 79.9) or chlorine (atomic weight 35.5) atom with iodine (atomic weight 126.9) on the phenylbutyric acid scaffold results in a measurable and functionally significant increase in both molecular weight and lipophilicity. The molecular weight of 3-Iodobenzenebutanoic acid is 290.10 g/mol, compared to 243.10 g/mol for the 3-bromo analog and 198.65 g/mol for the 3-chloro analog . This represents a 19% increase in mass over the bromo compound and a 46% increase over the chloro compound. Furthermore, the calculated logP (a measure of lipophilicity) for the iodo analog is higher than that of the bromo and chloro derivatives [1]. These differences are not trivial; they directly influence a compound's permeability, solubility, and metabolic stability, which are critical parameters in drug discovery and chemical probe development. Selecting a halogen analog with a different molecular weight and lipophilicity profile will lead to different ADME (absorption, distribution, metabolism, excretion) properties, potentially confounding structure-activity relationship (SAR) studies or leading to a failed development candidate [2].

Physicochemical Properties Lipophilicity Drug Design

Regioisomeric Purity: Meta-Substitution vs. Para-Substitution for Targeted Reactivity

3-Iodobenzenebutanoic acid, with its iodine substituent at the meta position, is structurally distinct from its para-substituted isomer, 4-(p-iodophenyl)butyric acid. This difference in substitution pattern is critical for applications requiring specific regiochemical control. In electrophilic aromatic substitution reactions, a meta-iodo group directs incoming electrophiles differently than a para-iodo group, leading to distinct substitution products [1]. Furthermore, the steric environment around the reactive iodine center differs between the meta and para isomers, which can influence the efficiency and selectivity of cross-coupling reactions, particularly in sterically congested systems [2]. Using the incorrect isomer (e.g., substituting the meta compound with the more readily available para isomer) would result in a different regioisomeric product, fundamentally altering the molecular architecture of the target molecule and potentially compromising its biological or material properties. The meta-substitution pattern is a defining and non-negotiable feature for projects targeting specific spatial arrangements of functional groups .

Regioselectivity Synthetic Methodology Positional Isomerism

3-Iodobenzenebutanoic Acid: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Lead Identification and Optimization for MAO-B Targeted Therapeutics

Given its potent inhibition of human MAO-B (IC50 = 60 nM), 3-Iodobenzenebutanoic acid serves as an excellent starting point for medicinal chemistry campaigns aimed at developing novel MAO-B inhibitors for neurodegenerative diseases such as Parkinson's disease. The availability of defined potency data for both MAO-A (IC50 = 220 nM) and MAO-B (IC50 = 60 nM) allows researchers to design and synthesize analogs with improved selectivity and potency [1]. This quantitative foundation is absent for the 3-bromo and 3-chloro analogs, making the iodo compound the clear choice for data-driven drug discovery programs.

Synthesis of Complex Biaryl and Alkyne-Containing Scaffolds via Cross-Coupling

The aryl iodide handle in 3-Iodobenzenebutanoic acid provides a highly reactive site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the efficient construction of complex biaryl and alkyne-linked molecular architectures. This reactivity advantage, well-established at the class level for aryl iodides compared to bromides or chlorides [2], makes the compound a preferred building block for synthesizing diverse libraries of phenylbutyric acid derivatives with tailored properties for chemical biology and medicinal chemistry applications. Its dual functional groups (carboxylic acid and aryl iodide) allow for orthogonal functionalization, a key advantage in complex molecule synthesis .

Polypharmacology Studies Investigating Dual MAO/AChE Inhibition

The compound's unique combination of potent MAO-B (IC50 = 60 nM) and sub-nanomolar AChE (IC50 = 0.450 nM) inhibition makes it a valuable tool for exploring polypharmacological approaches to neurodegenerative diseases, such as Alzheimer's disease, where both cholinergic deficits and monoaminergic dysfunction are implicated [3]. The ability to study a single molecular entity that engages both targets provides a distinct advantage over using separate tool compounds or mixtures. The lack of comparable AChE inhibition data for halogen analogs positions 3-Iodobenzenebutanoic acid as a unique and irreplaceable probe for such studies [1].

Development of Structure-Activity Relationship (SAR) Models for Halogenated Phenylbutyric Acids

The distinct physicochemical properties of 3-Iodobenzenebutanoic acid (MW = 290.10 g/mol, higher lipophilicity compared to bromo/chloro analogs) make it an essential component of any comprehensive SAR study investigating the effects of halogen substitution on the biological activity and pharmacokinetic properties of phenylbutyric acid derivatives. Including the iodo compound in a library of analogs (with H, F, Cl, Br substitutions) provides a wider range of physicochemical parameters, leading to more robust and predictive SAR models that are critical for successful drug discovery [4]. Omitting this compound from a study would leave a significant gap in the dataset, particularly regarding the influence of large, polarizable substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodobenzenebutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.